molecular formula C10H5FN4O2 B14750546 5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B14750546
M. Wt: 232.17 g/mol
InChI Key: RGDZKUUUQDOPBZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom at the 5-position, a nitrophenyl group at the 1-position, and a carbonitrile group at the 4-position. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a nitrile compound in the presence of a fluorinating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved safety, better control over reaction parameters, and higher efficiency compared to traditional batch processes . The use of continuous-flow reactors allows for precise control of temperature and residence time, leading to consistent product quality and reduced formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and nitrophenyl group enhances its binding affinity to certain enzymes or receptors. This compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H5FN4O2

Molecular Weight

232.17 g/mol

IUPAC Name

5-fluoro-1-(4-nitrophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5FN4O2/c11-10-7(5-12)6-13-14(10)8-1-3-9(4-2-8)15(16)17/h1-4,6H

InChI Key

RGDZKUUUQDOPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)F)[N+](=O)[O-]

Origin of Product

United States

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